N~2~-METHYL-5-(4-METHYLPHENYL)-N~2~-[4-(1H-PYRAZOL-1-YL)BENZYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
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Overview
Description
N~2~-METHYL-5-(4-METHYLPHENYL)-N~2~-[4-(1H-PYRAZOL-1-YL)BENZYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
The synthesis of N2-METHYL-5-(4-METHYLPHENYL)-N~2~-[4-(1H-PYRAZOL-1-YL)BENZYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves multiple steps. The synthetic route typically starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the trifluoromethyl group and other substituents. The reaction conditions often require the use of strong bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve optimization of these conditions to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often using reagents like sodium hydride or lithium diisopropylamide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N~2~-METHYL-5-(4-METHYLPHENYL)-N~2~-[4-(1H-PYRAZOL-1-YL)BENZYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved in its action may include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Celecoxib: A well-known anti-inflammatory drug with a similar core structure.
SC-58635: Another pyrazole derivative with anti-inflammatory properties. N2-METHYL-5-(4-METHYLPHENYL)-N~2~-[4-(1H-PYRAZOL-1-YL)BENZYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H21F3N6O |
---|---|
Molecular Weight |
490.5g/mol |
IUPAC Name |
N-methyl-5-(4-methylphenyl)-N-[(4-pyrazol-1-ylphenyl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C26H21F3N6O/c1-17-4-8-19(9-5-17)21-14-23(26(27,28)29)35-24(31-21)15-22(32-35)25(36)33(2)16-18-6-10-20(11-7-18)34-13-3-12-30-34/h3-15H,16H2,1-2H3 |
InChI Key |
QKUGKBKLABCAAB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)N(C)CC4=CC=C(C=C4)N5C=CC=N5 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)N(C)CC4=CC=C(C=C4)N5C=CC=N5 |
Origin of Product |
United States |
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